- Esterification and etherification of steroid and terpene under Mitsunobu conditions, Arabian Journal of Chemistry, 2016, 9,
Cas no 94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-)
94-48-4 structure
Product Name:2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
Número CAS:94-48-4
MF:C17H22O2
Megavatios:258.355385303497
MDL:MFCD00036513
CID:805374
PubChem ID:5353011
Update Time:2025-06-08
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Propiedades químicas y físicas
Nombre e identificación
-
- 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
- 2,4,5-TRIMETHYLANILINE
- 2,4-Dimethylbenzylamine
- GERANYL BENZOATE
- (E)-3,7-dimethyl-2,6-octadien-1-ol
- (E)-3,7-dimethyl-2,6-octadien-1-yl benzoate
- (E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
- (E)-geranyl benzoate
- 1-AMINO-2,4,5-TRIMETHYLBENZENE
- benzoic acid 3,7-dimethyl-octa-2
- Benzoic acid geranyl
- benzoicacid,geraniolester
- benzoicacidgeranylester
- FEMA 2511
- geraniolbenzoate
- GERANYL BENZOATE FCC
- O-Benzoyl-geraniol
- 3,7-dimethyl-, benzoate, (e)-6-octadien-1-ol
- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- (9CI)
- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (E)- (8CI)
- 3,7-Dimethyl-2,6-octadienyl benzoate
- Benzoic acid geraniol ester
- Geraniol benzoate
- trans-3,7-Dimethyl-2,6-octadienyl benzoate
- 94-48-4
- D93581
- B4M42WH83V
- SCHEMBL584936
- UNII-B4M42WH83V
- Benzoic acid geranyl ester
- 3,7-DIMETHYL-2,6-OCTADIEN-1-YL BENZOATE
- 2,6-Octadien-1-ol, 3,7-dimethyl, benzoate, (E)-
- GERANYL BENZOATE [FCC]
- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
- (2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
- 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)-
- SCHEMBL584937
- FEMA No. 2511
- (E)-3,7-DIMETHYL-2,6-OCTADIENE-1-YL BENZOATE
- YDVXYTIIPGKIJP-NTCAYCPXSA-N
- DTXSID4052637
- (2E)-3,7-Dimethyl-2,6-octadienyl benzoate
- A844970
- BRN 3119464
- CHEBI:156234
- 3-09-00-00412 (Beilstein Handbook Reference)
- GERANYL BENZOATE [FHFI]
- Benzoic acid, geraniol ester
- 2,6-OCTADIEN-1-OL, 3,7-DIMETHYL-, BENZOATE, (E)-
- Q27274360
- [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate
- MFCD00036513
- (E)-3,7-dimethylocta-2,6-dienyl benzoate
- (2E)-geranyl benzoate
- NS00012494
- 3,7-dimethylocta-2,6-dien-1-yl benzoate
- 2,6-Octadien-1-ol,3,7-dimethyl-,1-benzoate,(2E)-
- AI3-35981
- Benzoic acid, geranyl ester
- Benzoicacid,geraniolester;
- 3,7-dimethylocta-2,6-dien-1-ylbenzoate
- EINECS 202-337-0
- trans-3,7-Dimethyl-2,6-octadien-1-yl benzoate
-
- MDL: MFCD00036513
- Renchi: 1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+
- Clave inchi: YDVXYTIIPGKIJP-NTCAYCPXSA-N
- Sonrisas: C(C1C=CC=CC=1)(=O)OC/C=C(\C)/CC/C=C(\C)/C
Atributos calculados
- Calidad precisa: 258.16200
- Masa isotópica única: 258.161979940g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 7
- Complejidad: 329
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 5.1
- Superficie del Polo topológico: 26.3Ų
Propiedades experimentales
- Color / forma: 无色至微黄色液体。呈依兰油香气,高度稀释后呈苹果香味。
- Denso: 0.996 g/mL at 25 °C(lit.)
- Punto de ebullición: 305 °C(lit.)
- Punto de inflamación: >230 °F
- índice de refracción: n20/D 1.517(lit.)
- PSA: 26.30000
- Logp: 4.53610
- FEMA: 2511 | GERANYL BENZOATE
- Disolución: 不溶于水。溶于油和醇。
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Información de Seguridad
- Wgk Alemania:2
- Instrucciones de Seguridad: S26-S36/37/39
- Rtecs:RG5925300
-
Señalización de mercancías peligrosas:
- Nivel de peligro:AIR SENSITIVE, CORROSIVE
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Datos Aduaneros
- Código HS:2916310090
- Datos Aduaneros:
中国海关编码:
2916310090概述:
2916310090 其他苯甲酸及其盐和酯. 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
2916310090 other benzoic acid and its salts and esters。supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward)。VAT:17.0%。tax rebate rate:9.0%。MFN tariff:6.5%。general tariff:30.0%
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| City Chemical | G329-25GM |
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94-48-4 | 25gm |
$46.37 | 2023-09-19 | ||
| City Chemical | G329-100GM |
Geranyl Benzoate |
94-48-4 | 100gm |
$119.12 | 2023-09-19 | ||
| City Chemical | G329-15KG |
Geranyl Benzoate |
94-48-4 | 15kg |
$2957.72 | 2023-09-19 | ||
| eNovation Chemicals LLC | D761091-100mg |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 95% | 100mg |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | D761091-250mg |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 95% | 250mg |
$345 | 2024-06-06 | |
| eNovation Chemicals LLC | D761091-1g |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 95% | 1g |
$670 | 2024-06-06 | |
| Aaron | AR00GSD1-100mg |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 95% | 100mg |
$208.00 | 2025-02-10 | |
| Aaron | AR00GSD1-250mg |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 95% | 250mg |
$347.00 | 2025-02-10 | |
| Aaron | AR00GSD1-1g |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 95% | 1g |
$693.00 | 2025-02-10 | |
| 1PlusChem | 1P00GS4P-1g |
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |
94-48-4 | 98% | 1g |
$1344.00 | 2024-04-19 |
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 1 h, rt
Referencia
- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts, Journal of Organic Chemistry, 2003, 68(7), 2812-2819
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ; 8 h, 20 - 25 °C
Referencia
- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality, Tetrahedron, 2012, 68(44), 9068-9075
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ; 4 h, 80 °C; 10 min, 80 °C → rt
1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 15 min, 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 15 min, 0 °C; 0 °C → rt; 6 h, rt
Referencia
- Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification, Chemical Science, 2019, 10(31), 7399-7406
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ; rt; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Biomimetic syntheses of analogs of Hongoquercin A and B by late-stage derivatization, Journal of Organic Chemistry, 2021, 86(2), 1802-1817
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Diethylene glycol monomethyl ether , 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 - 2 min, rt
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 5 min, rt
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 5 min, rt
Referencia
- Ligand-assisted rate acceleration in lanthanum(III) isopropoxide catalyzed transesterification of carboxylic esters, Organic Letters, 2011, 13(3), 426-429
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ; 2.5 h, rt
1.3 1.5 h, rt
1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ; 2.5 h, rt
1.3 1.5 h, rt
Referencia
- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N,N-Dimethyl-P,P-diphenylphosphinous amide Solvents: Dichloromethane ; 1 h, 40 °C
1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ; 1 h, rt
Referencia
- Efficient method for the preparation of carboxylic acid alkyl esters or alkyl phenyl ethers by a new-type of oxidation-reduction condensation using 2,6-dimethyl-1,4-benzoquinone and alkoxydiphenylphosphines, Bulletin of the Chemical Society of Japan, 2003, 76(8), 1645-1667
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 6 h, rt
Referencia
- Nitrosyl Triflate and Nitrous Anhydride, Same Mode of Generation, but Very Different Reaction Pathways. Direct Synthesis of 1,2-Oxazetes, Nitroso or Bisoxazo Compounds from Olefins, Organic Letters, 2022, 24(23), 4202-4206
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ; 15 h, 100 °C
Referencia
- Fluoride-Catalyzed Esterification of Amides, Chemistry - A European Journal, 2018, 24(14), 3444-3447
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- A direct approach to amines with remote stereocentres by enantioselective CuH-catalyzed reductive relay hydroamination, Nature Chemistry, 2016, 8(2), 144-150
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Dichloromethane
1.2 Reagents: Imidazole
1.3 10 min, rt
1.4 Catalysts: Gadolinium triflate ; 30 min, 50 °C
1.5 3 h, 50 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Imidazole
1.3 10 min, rt
1.4 Catalysts: Gadolinium triflate ; 30 min, 50 °C
1.5 3 h, 50 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene(III), Organic & Biomolecular Chemistry, 2015, 13(5), 1358-1366
Métodos de producción 14
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Manganese Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides, Synlett, 2017, 28(19), 2665-2669
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: Cesium carbonate Solvents: Dimethyl sulfoxide ; 12 h, 23 °C
1.2 Solvents: Water ; 23 °C
1.2 Solvents: Water ; 23 °C
Referencia
- Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions, Organic Letters, 2019, 21(17), 6888-6892
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Raw materials
- Geraniol
- Benzoic acid
- vinyl benzoate
- 1H-Pyrrole, 1-benzoyl-
- Methyl benzoate
- Ethanone,2,2,2-trichloro-1-phenyl-
- Benzoyl chloride
- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Preparation Products
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94-48-4)2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
Número de pedido:A844970
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):498.0
Correo electrónico:sales@amadischem.com
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Literatura relevante
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Aromáticos monoterpenoides
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-48-4)2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
Pureza:99%
Cantidad:1g
Precio ($):498.0